molecular formula C6H13NO3 B15350401 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI)

3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI)

Cat. No.: B15350401
M. Wt: 147.17 g/mol
InChI Key: CNJGTLSEVZZBMQ-RFZPGFLSSA-N
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Description

3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): is a synthetic organic compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its molecular structure, which includes a methyl group at the 5th position and hydroxyl groups at the 3rd and 4th positions of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the reduction of a corresponding ketone or aldehyde followed by subsequent functional group modifications to introduce the hydroxyl groups and the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): can undergo various chemical reactions, including:

  • Oxidation: : Converting hydroxyl groups to carbonyl groups.

  • Reduction: : Converting carbonyl groups to hydroxyl groups.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidines .

Scientific Research Applications

3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the methyl group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI): can be compared with other similar compounds such as 2,3,4-Piperidinetriol and 3,3,4,5-Tetrahydroxypiperidine . While these compounds share structural similarities, the presence of the methyl group in 3,3,4-Piperidinetriol,5-methyl-,(4R,5R)-(9CI) imparts unique chemical and biological properties.

List of Similar Compounds

  • 2,3,4-Piperidinetriol

  • 3,3,4,5-Tetrahydroxypiperidine

  • 2-Methyl-3,4,5-piperidinetriol

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(4R,5R)-5-methylpiperidine-3,3,4-triol

InChI

InChI=1S/C6H13NO3/c1-4-2-7-3-6(9,10)5(4)8/h4-5,7-10H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

CNJGTLSEVZZBMQ-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CNCC([C@@H]1O)(O)O

Canonical SMILES

CC1CNCC(C1O)(O)O

Origin of Product

United States

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